An In-depth Technical Guide to Isoquinolin-5-ylboronic Acid Hydrochloride
An In-depth Technical Guide to Isoquinolin-5-ylboronic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and applications of isoquinolin-5-ylboronic acid hydrochloride. This compound is a key building block in modern organic synthesis, particularly valued for its role in constructing complex molecular architectures relevant to pharmaceutical and materials science research.
Core Chemical and Physical Properties
Isoquinolin-5-ylboronic acid hydrochloride is a stable, solid-state reagent. Its key physical and computational properties are summarized below, providing a foundational understanding of its chemical nature.
| Property | Value | Source(s) |
| CAS Number | 1256345-46-6 | [1] |
| Molecular Formula | C₉H₉BClNO₂ | [1] |
| Molecular Weight | 209.44 g/mol | [1] |
| Purity / Assay | ≥95%[1], ≥96.0% (Aqueous acid-base Titration)[2] | [1][2] |
| Appearance | White to cream to pale brown powder or crystalline powder | [2] |
| Storage Conditions | 4°C, Tightly closed, Dry[1][3] | [1][3] |
| IUPAC Name | (isoquinolin-5-yl)boronic acid;hydrochloride | [2][4] |
| SMILES | OB(O)C1=CC=CC2=CN=CC=C21.Cl | [1] |
| Topological Polar Surface Area (TPSA) | 53.35 Ų | [1] |
| LogP | 0.3364 | [1] |
| Hydrogen Bond Donors | 2 | [1][4] |
| Hydrogen Bond Acceptors | 3 | [1][4] |
| Rotatable Bonds | 1 | [1][4] |
Experimental Protocols
Detailed experimental procedures are crucial for the effective use and characterization of chemical reagents. Below are generalized protocols for the analysis and a common application of isoquinolin-5-ylboronic acid hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is essential for confirming the structure and purity of isoquinolin-5-ylboronic acid hydrochloride. Both ¹H and ¹¹B NMR are particularly informative.
Objective: To verify the chemical structure and assess the purity of the compound.
General Protocol:
-
Sample Preparation: Accurately weigh 4-10 mg of isoquinolin-5-ylboronic acid hydrochloride.[5] Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.[4]
-
Instrument Setup (¹H NMR):
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[4]
-
Acquire the spectrum using a standard proton pulse program. The presence of the hydrochloride salt will likely shift the signals of protons on the isoquinoline ring, particularly those close to the protonated nitrogen atom.
-
-
Instrument Setup (¹¹B NMR):
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired data.[4]
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference for ¹H NMR (e.g., DMSO-d₆ at 2.50 ppm).[4]
-
For ¹¹B NMR, an external reference like BF₃·OEt₂ is often used.[4]
-
Integrate the signals to determine the relative ratios of protons, which helps in confirming the structure. The spectrum should conform to the expected structure of the isoquinoline ring system.[2]
-
Assay by Aqueous Acid-Base Titration
The purity of boronic acids can be determined by titration. As a very weak Lewis acid, direct titration is often challenging; however, its hydrochloride salt form alters the titration profile. A potentiometric titration is recommended for accuracy.
Objective: To determine the percentage purity (assay) of the compound.
Principle: The titration involves two equivalence points: the first for the strong acid (hydrochloride) and the second for the weak boronic acid. The boronic acid is often complexed with a polyol like mannitol or glycerol to increase its acidity, resulting in a more distinct endpoint.[2][7][8]
General Protocol:
-
Titrant Standardization: Prepare and standardize a 0.1 M sodium hydroxide (NaOH) solution against a primary standard (e.g., potassium hydrogen phthalate).
-
Sample Preparation: Accurately weigh a sample of isoquinolin-5-ylboronic acid hydrochloride and dissolve it in a suitable volume of deionized water. Add a sufficient amount of mannitol or glycerol to the solution.[2][7]
-
Titration:
-
Immerse a calibrated pH electrode into the sample solution.
-
Titrate the solution with the standardized NaOH, recording the pH after each addition of titrant.
-
Continue the titration well past the second equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added.
-
Determine the two equivalence points from the graph, typically by finding the points of maximum slope (first derivative) or using a Gran plot. The volume of titrant consumed between the first and second equivalence points corresponds to the moles of the boronic acid moiety.
-
Calculate the percentage purity based on the weight of the sample and the amount of NaOH consumed.
-
Applications in Organic Synthesis
The primary application of isoquinolin-5-ylboronic acid is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[9] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[10]
Suzuki-Miyaura Cross-Coupling Workflow
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura coupling reaction using isoquinolin-5-ylboronic acid hydrochloride. This process is fundamental for synthesizing derivatives of the isoquinoline scaffold, which is a privileged structure in many biologically active molecules.[11][12]
Structure-Property Relationships
The chemical behavior of isoquinolin-5-ylboronic acid hydrochloride is a direct consequence of its molecular structure. The diagram below illustrates the relationship between its key structural components and its resulting properties and applications.
Safety and Handling
Isoquinolin-5-ylboronic acid hydrochloride requires careful handling in a laboratory setting. It is classified as an irritant.
-
GHS Hazard Statements:
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[3]
-
Response: P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304 + P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing).[3]
-
Storage: P403 + P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[3]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[3]
-
It is imperative to handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 2. cdn.hach.com [cdn.hach.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Isoquinolin-5-yl-5-boronic acid [myskinrecipes.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
